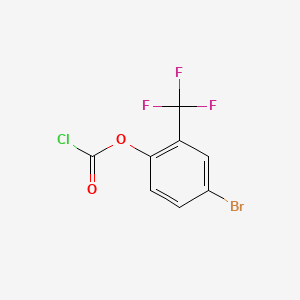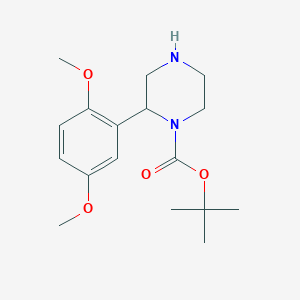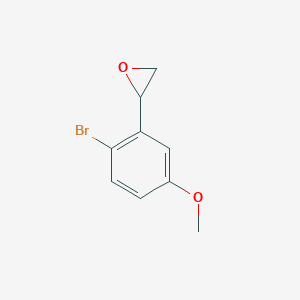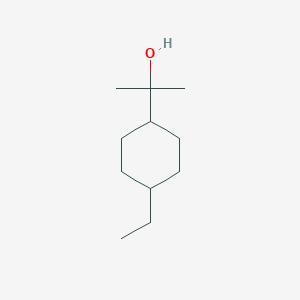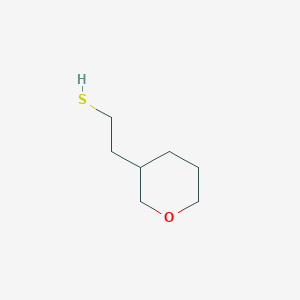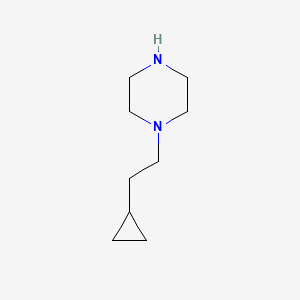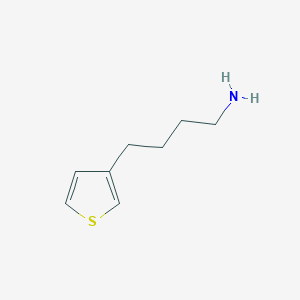
4-(Thiophen-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring attached to a butylamine chain. Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Butylamine Chain: The butylamine chain can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
4-(Thiophen-3-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Thiophen-3-yl)butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as agonists or antagonists of certain receptors, modulating biological processes such as neurotransmission or enzyme activity . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-ylmethylamine: Similar structure but with the amine group directly attached to the thiophene ring.
Thiophene-3-ylmethylamine: Similar structure but with the amine group attached to the thiophene ring at a different position.
4-(Thiophen-2-yl)butan-1-amine: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
4-(Thiophen-3-yl)butan-1-amine is unique due to its specific attachment of the butylamine chain to the thiophene ring at the 3-position. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C8H13NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5,9H2 |
Clave InChI |
RBKQBXPQPRDDOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


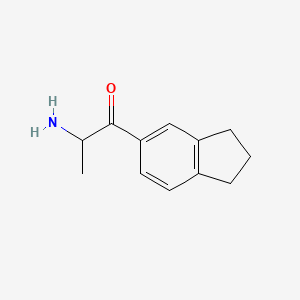
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)




